REACTION_CXSMILES
|
[N+:1]([C:4]1([N+:10]([O-:12])=[O:11])[CH2:9][O:8]C(=O)[CH2:5]1)([O-:3])=[O:2].[N+](C(C)C(O)=O)([O-])=[O:14]>>[N+:1]([C:4]([N+:10]([O-:12])=[O:11])([CH3:5])[C:9]([OH:14])=[O:8])([O-:3])=[O:2]
|
Name
|
3,3-dinitrobutyrolactone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1(CC(=O)OC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A unique synthesis
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C(C(=O)O)(C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |